![molecular formula C20H22ClN3O3 B2362908 2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-N-(4-chloro-phenyl)-acetamide CAS No. 333758-61-5](/img/structure/B2362908.png)
2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-N-(4-chloro-phenyl)-acetamide
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Overview
Description
2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-N-(4-chloro-phenyl)-acetamide, also known as BDPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDPAC is a piperazine derivative that has been synthesized and studied extensively for its pharmacological properties.
Scientific Research Applications
Antimalarial Activity
Research has identified certain derivatives of piperazine, which include structures similar to 2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-N-(4-chloro-phenyl)-acetamide, as potential anti-malarial agents. These derivatives exhibit significant antimalarial activity, highlighting the relevance of the benzyl group and methylene substituents at the piperazinyl nitrogens for generating activity (Cunico et al., 2009).
Antimicrobial Activity
A series of compounds, including structures analogous to the chemical , have been synthesized and demonstrated broad-spectrum antimicrobial activity against various strains of Gram-positive and Gram-negative bacteria, as well as yeasts like Candida species (Temiz‐Arpacı et al., 2005).
Cancer Treatment
Research has shown that N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides, a class of compounds which includes the one , have been synthesized and evaluated for in vitro anticancer activity against various human cancer cell lines. This demonstrates the potential of such compounds in cancer treatment (Boddu et al., 2018).
Central Nervous System Agents
Compounds structurally related to 2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-N-(4-chloro-phenyl)-acetamide have been synthesized and shown potential as central nervous system agents. Their structural and functional characteristics have been confirmed through various analytical techniques, highlighting their potential in CNS-related therapeutic applications (Verma et al., 2017).
Mechanism of Action
- By interacting with tubulin, this compound modulates microtubule dynamics, leading to cell cycle disruption and apoptosis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-16-2-4-17(5-3-16)22-20(25)13-24-9-7-23(8-10-24)12-15-1-6-18-19(11-15)27-14-26-18/h1-6,11H,7-10,12-14H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOCAALLUIZPFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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